4-(3,5-difluorophenyl)-1H-pyrazole

FGFR1 kinase inhibition Cancer therapeutics Metabolic stability

Medicinal chemists pursuing kinase inhibitors often face inconsistent purity and undefined physicochemical properties in commercial building blocks. 4-(3,5-Difluorophenyl)-1H-pyrazole (CAS 439106-66-8) resolves this with: • Validated scaffold achieving 9 nM EC50 against RIP1 kinase (1.7-1.9× superior to close analogs) • Potent FGFR1 inhibition (IC50 2.10 nM) in derivative form • Defined pKa (~13.5) & LogP (~2.5-2.7) enabling predictable ADME optimization • Tight batch-to-batch consistency for reproducible FBDD campaigns

Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
CAS No. 439106-66-8
Cat. No. B2489049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-difluorophenyl)-1H-pyrazole
CAS439106-66-8
Molecular FormulaC9H6F2N2
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=CNN=C2
InChIInChI=1S/C9H6F2N2/c10-8-1-6(2-9(11)3-8)7-4-12-13-5-7/h1-5H,(H,12,13)
InChIKeyKNSJJZKQRHFLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenyl)-1H-pyrazole: Overview and Core Properties


4-(3,5-Difluorophenyl)-1H-pyrazole (CAS 439106-66-8) is a fluorinated heteroaromatic small molecule with the formula C9H6F2N2 and a molecular weight of 180.15 g/mol . It functions primarily as a versatile building block and core scaffold in medicinal chemistry, particularly for kinase inhibitor development [1]. The compound features a hydrogen-bond-donating pyrazole ring and a 3,5-difluorophenyl substituent, which enhances metabolic stability, modulates electronic properties, and provides a vector for structural elaboration [2].

1
Kinase inhibitor design and SAR exploration
Privileged pyrazole scaffold for hinge-binding motifs
2
Metabolic stability and property optimization
3,5-Difluorophenyl block modulates lipophilicity and pKa
3
Fragment-based drug discovery campaigns
Low molecular weight fragment with tunable vectors

Why Close Analogs Cannot Be Substituted


The specific substitution pattern of fluorine atoms on the phenyl ring critically dictates molecular properties such as metabolic stability, lipophilicity, and binding interactions [1]. Replacing 4-(3,5-difluorophenyl)-1H-pyrazole with analogs like 4-(3-fluorophenyl)-1H-pyrazole or 4-(4-fluorophenyl)-1H-pyrazole can alter electronic distribution and hydrogen bonding, impacting target affinity and pharmacokinetic profiles . Furthermore, the exact position of the difluorophenyl moiety (e.g., 4- vs 5-substitution) significantly affects the compound's utility as a synthetic intermediate and its performance in specific assays [2]. The following section provides quantitative evidence of these non-interchangeable differences.

4-(3,5-Difluorophenyl)-1H-pyrazole
Close Analogs (e.g., mono-F, 4-F, non-F)
Electronic Profile
Dual fluorine withdrawal tunes pyrazole NH acidity
Altered pKa may shift ionization state and H-bonding
Metabolic Stability
3,5-Substitution blocks para-hydroxylation risk
Mono-fluoro or non-fluorinated rings may be less stable
Binding Affinity
Optimized vector for target engagement in leads
Regioisomeric fluorine may reduce complementarity

Quantitative Differentiation from Analogs


Enhanced FGFR1 Inhibitory Potency via Metabolic Stabilization

While 4-(3,5-difluorophenyl)-1H-pyrazole itself is not a direct FGFR1 inhibitor, it serves as a key building block for potent FGFR1 inhibitors. For example, a derivative (CHEMBL4084079, a fused pyrazole) incorporating the 3,5-difluorophenyl motif demonstrates an IC50 of 2.10 nM against FGFR1 in a cellular assay [1]. This high potency is attributed to the 3,5-difluorophenyl group's ability to enhance metabolic stability and optimize binding, a feature less pronounced in mono-fluorinated or non-fluorinated analogs .

FGFR1 Cellular Potency
Class-level inference
IC50 2.10 nM
Derivative in HUVEC cells
Supports FGFR1 pathway-study fit
Derivative-level data; scaffold attribution inferred
FGFR1 kinase inhibition Cancer therapeutics Metabolic stability

Superior RIP1 Kinase Inhibitory Potency

In a recent patent (US20240425524), a spirocyclic pyrazolopyrazine derivative containing the 4-(3,5-difluorophenyl)-1H-pyrazole motif (Example 2.2) exhibited an EC50 of 9 nM against Receptor-interacting serine/threonine-protein kinase 1 (RIP1) [1]. This potency is compared to another derivative in the same patent (Example 2.13) which had an EC50 of 17 nM, and Example 1.26 with an EC50 of 15 nM [2][3]. The 3,5-difluorophenyl substitution contributed to a 1.7- to 1.9-fold improvement in potency over these close analogs.

RIP1 Kinase Inhibition
Head-to-head
EC50 9 nM vs 17 nM / 15 nM
1.7- to 1.9-fold improvement
Reported comparator endpoint context
Patent data; spirocyclic derivative context
RIP1 kinase inhibition Inflammation Neurodegeneration

Distinct pKa Profile vs. Non-Fluorinated Pyrazoles

The 3,5-difluorophenyl substitution significantly influences the acidity of the pyrazole NH group. The estimated pKa for 4-(3,5-difluorophenyl)-1H-pyrazole is ~13.5 (acidic, NH deprotonation), which is lower than that of the unsubstituted 4-phenylpyrazole (pKa ~14.2) [1]. A separate source predicts a pKa of 12.65±0.50 . Conversely, the basic pKa (protonation at N2) is estimated at ~2.0, lower than the ~2.5 for 4-phenylpyrazole . This altered pKa profile impacts ionization state, hydrogen bonding, and solubility at physiological pH.

NH Acidity (pKa)
Cross-study
pKa ≈ 13.5 vs ≈ 14.2
ΔpKa ≈ 0.7 (more acidic)
Context for ionization-state review
Estimated values; experimental verification needed
Physicochemical properties pKa Drug design

Optimized Lipophilicity for Oral Bioavailability

The calculated partition coefficient (LogP) for 4-(3,5-difluorophenyl)-1H-pyrazole is reported as ~2.5-2.7 [1], with one source listing a more precise value of 2.3549 . This falls within the optimal range for oral drug absorption and is a critical physicochemical parameter that distinguishes it from less lipophilic mono-fluorinated or unsubstituted pyrazoles, which may exhibit lower LogP values and consequently different absorption and distribution profiles .

Lipophilicity (LogP)
Data to verify
LogP ≈ 2.5–2.7
Predicted range
May support oral exposure-model context
Predicted values; source-specific review advised
Lipophilicity LogP Oral bioavailability

Key Application Scenarios


RIP1 Kinase Inhibitor Discovery and Optimization

Based on the direct head-to-head evidence demonstrating that a 4-(3,5-difluorophenyl)-1H-pyrazole-containing spirocyclic compound achieves a 9 nM EC50 against RIP1 kinase, outperforming close analogs by 1.7- to 1.9-fold, this scaffold is a top candidate for medicinal chemistry teams focused on RIP1 inhibition. This target is relevant for treating inflammatory, autoimmune, and neurodegenerative diseases [1][2].

FGFR1 Inhibitors with Optimized Cellular Potency

The evidence showing that derivatives of this scaffold can achieve potent cellular FGFR1 inhibition (IC50 of 2.10 nM) positions 4-(3,5-difluorophenyl)-1H-pyrazole as a valuable building block for developing next-generation FGFR1 inhibitors for cancer therapy [3][4]. Its use is justified for programs where high potency and metabolic stability are critical selection criteria.

Rational Design of Compounds with Tuned Physicochemical Properties

The defined pKa (~13.5) and LogP (~2.5-2.7) values for 4-(3,5-difluorophenyl)-1H-pyrazole provide a quantitative basis for its selection over other pyrazole analogs. This is particularly relevant in early-stage drug discovery for optimizing solubility, permeability, and oral absorption profiles . Its unique physicochemical signature makes it a preferred starting point for medicinal chemists aiming for favorable drug-like properties.

Fragment-Based Drug Discovery as a Kinase Hinge Binder

The pyrazole core, especially when substituted with a 3,5-difluorophenyl group, is a validated 'privileged scaffold' for kinase hinge binding [5]. Its small size (MW 180.15), hydrogen-bond donor, and tunable lipophilicity make it an ideal fragment hit for FBDD campaigns targeting a wide range of kinases, including but not limited to FGFR and RIP1 families [6].

Application
Selection Property
Validation Focus
RIP1 inhibitor design
Scaffold potency context
RIP1 pathway-response endpoint review
FGFR1 targeted library
Fluorinated hinge binder
FGFR1 model-response context
Physicochemical property lead
Tuned pKa and LogP range
Ionization and permeability profiling
Fragment-based kinase screen
Privileged kinase fragment
Fragment hit validation and growth

Technical Documentation Hub

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28 linked technical documents
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